molecular formula C9H9BF3K B13505616 potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide

potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide

Katalognummer: B13505616
Molekulargewicht: 224.07 g/mol
InChI-Schlüssel: CXDVEVJSEVYVNA-KQGICBIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide is a chemical compound known for its unique structure and reactivity. It is a member of the aryltrifluoroborate family, which are salts containing a boron atom bonded to three fluorine atoms and an aryl group. These compounds are highly valued in organic synthesis due to their stability and reactivity.

Vorbereitungsmethoden

The synthesis of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide typically involves the reaction of an arylboronic acid with potassium fluoride and a suitable fluorinating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide involves its ability to act as a nucleophile in various chemical reactions. The boron atom in the compound can form stable complexes with transition metals, facilitating catalytic processes such as cross-coupling reactions. The molecular targets and pathways involved include the formation of boron-oxygen or boron-carbon bonds, which are crucial for the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C9H9BF3K

Molekulargewicht

224.07 g/mol

IUPAC-Name

potassium;trifluoro-[(E)-3-phenylprop-2-enyl]boranuide

InChI

InChI=1S/C9H9BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-7H,8H2;/q-1;+1/b7-4+;

InChI-Schlüssel

CXDVEVJSEVYVNA-KQGICBIGSA-N

Isomerische SMILES

[B-](C/C=C/C1=CC=CC=C1)(F)(F)F.[K+]

Kanonische SMILES

[B-](CC=CC1=CC=CC=C1)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.